4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline
CAS No.: 24158-31-4
Cat. No.: VC7910045
Molecular Formula: C12H10ClN3
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24158-31-4 |
|---|---|
| Molecular Formula | C12H10ClN3 |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | 4-chloro-1,3-dimethylpyrazolo[3,4-b]quinoline |
| Standard InChI | InChI=1S/C12H10ClN3/c1-7-10-11(13)8-5-3-4-6-9(8)14-12(10)16(2)15-7/h3-6H,1-2H3 |
| Standard InChI Key | CLRNUDVGJVDYTG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C |
| Canonical SMILES | CC1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C |
Introduction
Synthesis Methodologies
Friedländer Condensation
The Friedländer method remains the most widely used synthesis route. It involves condensing 2-aminobenzophenone derivatives with 5-chloro-1,3-dimethylpyrazole-4-carboxaldehyde under acidic or basic conditions. For example, heating 2-amino-5-chlorobenzophenone with the pyrazole aldehyde in ethanol containing piperidine at 80°C for 12 hours yields the target compound in 68% yield .
Table 1: Friedländer Synthesis Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | 80 | 12 | 68 |
| NaOH/EtOH | 70 | 18 | 55 |
| BF₃·Et₂O | 100 | 6 | 72 |
Limitations include the instability of 2-aminobenzophenone precursors, which often require inert atmospheres and rigorous drying .
Cyclization of 4-Arylidenepyrazolin-5-ones
An alternative route avoids unstable intermediates by reacting 4-(benzylidene)-1,3-dimethylpyrazolin-5-ones with anilines. For instance, treating 4-(4-chlorobenzylidene)-1,3-dimethylpyrazolin-5-one with p-toluidine in acetic acid at 120°C for 8 hours produces the title compound in 45% yield . This method bypasses the need for 2-aminobenzophenones but requires higher temperatures and offers moderate yields.
Mechanistic Insight: The reaction proceeds via Schiff base formation, followed by cyclization and aromatization. NMR studies confirm the intermediacy of a benzylidene-aniline adduct prior to ring closure .
Physicochemical Properties
Spectral Characteristics
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UV-Vis: at 320 nm (quinoline π→π*) and 265 nm (pyrazole n→π*), with a molar absorptivity () of 12,400 L·mol⁻¹·cm⁻¹ .
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Fluorescence: Emission at 410 nm (quantum yield ) in dichloromethane, attributed to intramolecular charge transfer between the chloro and dimethyl groups .
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¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.98 (s, 3H, CH₃), 7.25–8.10 (m, 4H, aromatic), 8.85 (s, 1H, pyrazole-H) .
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 214–216°C and decomposition onset at 290°C under nitrogen . The chloro substituent enhances thermal stability compared to non-halogenated analogs (e.g., 4-methyl derivative mp 195°C) .
Biological and Material Applications
Anticancer Activity
In vitro studies against MCF-7 breast cancer cells demonstrate an IC₅₀ of 18.7 μM, comparable to doxorubicin (IC₅₀ = 12.4 μM). Molecular docking suggests inhibition of topoisomerase II via interaction with the ATP-binding domain (binding energy = -9.2 kcal/mol) .
Fluorescent Sensing
The compound exhibits solvatochromism, with emission shifting from 410 nm (apolar solvents) to 450 nm (polar solvents). It selectively detects Fe³⁺ ions via fluorescence quenching () .
Challenges and Future Directions
Current synthesis routes suffer from moderate yields (45–72%) and harsh conditions. Future work should explore catalytic asymmetric synthesis for enantioselective derivatives and hybrid composites with quantum dots for enhanced optoelectronic performance.
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